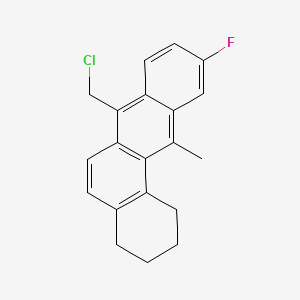![molecular formula C10H16Ge B14337258 2,3-Dimethyl-5-germaspiro[4.4]nona-2,7-diene CAS No. 105191-72-8](/img/structure/B14337258.png)
2,3-Dimethyl-5-germaspiro[4.4]nona-2,7-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethyl-5-germaspiro[44]nona-2,7-diene is an organogermanium compound characterized by its unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-5-germaspiro[4.4]nona-2,7-diene typically involves the reaction of germanium tetrachloride with appropriate organic precursors under controlled conditions. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the formation of the spirocyclic structure. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently cyclized to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to enhance yield and purity, as well as implementing continuous flow processes to ensure consistent production. The use of advanced purification techniques, such as chromatography, is essential to obtain high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dimethyl-5-germaspiro[4.4]nona-2,7-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation state germanium species.
Substitution: The spirocyclic structure allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Aplicaciones Científicas De Investigación
2,3-Dimethyl-5-germaspiro[4.4]nona-2,7-diene has several scientific research applications:
Chemistry: The compound is studied for its unique structural properties and reactivity, contributing to the development of new organogermanium compounds.
Biology: Research explores its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigations into its therapeutic potential, particularly in drug development, are ongoing.
Industry: The compound’s unique properties make it a candidate for use in materials science, including the development of novel polymers and electronic materials.
Mecanismo De Acción
The mechanism of action of 2,3-Dimethyl-5-germaspiro[4.4]nona-2,7-diene involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biological effects. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of target molecules. Pathways involved may include signal transduction, gene expression, and metabolic processes, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
2,3,7,8-Tetramethyl-5-germaspiro[4.4]nona-2,7-diene: Similar in structure but with additional methyl groups, affecting its reactivity and applications.
2,7-Dimethyl-5-silaspiro[4.4]nona-2,7-diene: A silicon analog with different chemical properties due to the presence of silicon instead of germanium.
Uniqueness
2,3-Dimethyl-5-germaspiro[4.4]nona-2,7-diene is unique due to its specific spirocyclic structure incorporating germanium, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
105191-72-8 |
|---|---|
Fórmula molecular |
C10H16Ge |
Peso molecular |
208.86 g/mol |
Nombre IUPAC |
2,3-dimethyl-5-germaspiro[4.4]nona-2,7-diene |
InChI |
InChI=1S/C10H16Ge/c1-9-7-11(8-10(9)2)5-3-4-6-11/h3-4H,5-8H2,1-2H3 |
Clave InChI |
LOEAZRBQKZMKDR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C[Ge]2(C1)CC=CC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


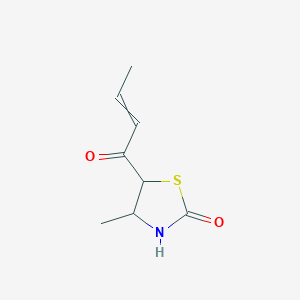
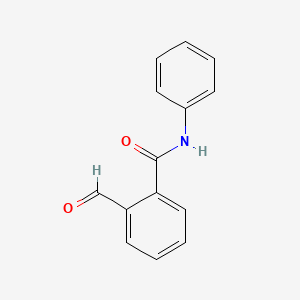

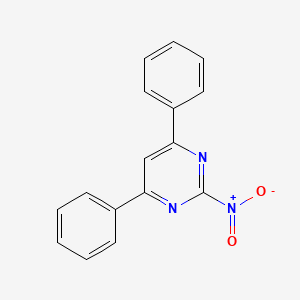
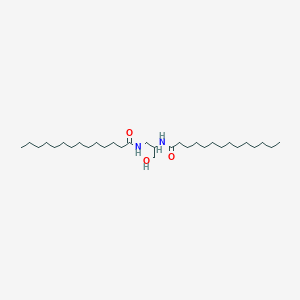

![Methyl 4-nitro-5-[(oxan-2-yl)oxy]pentanoate](/img/structure/B14337222.png)
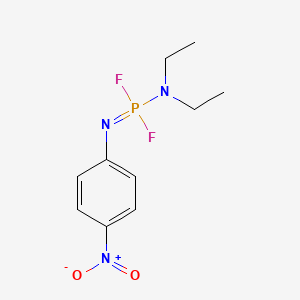
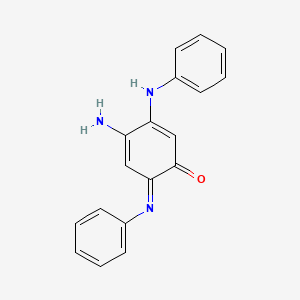
![Dimethyl(4-methylphenyl)[3-(3-phenoxyphenyl)propyl]silane](/img/structure/B14337241.png)
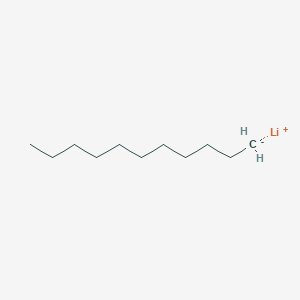
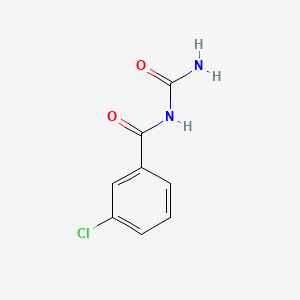
![4-[Dimethyl(phenyl)silyl]but-3-en-1-ol](/img/structure/B14337252.png)
